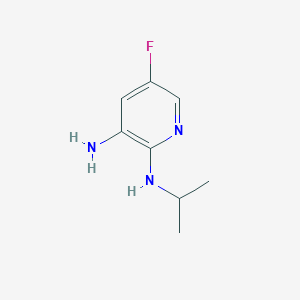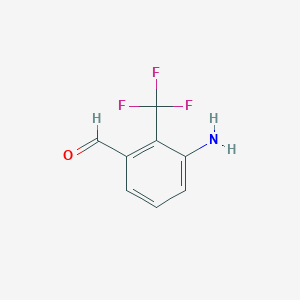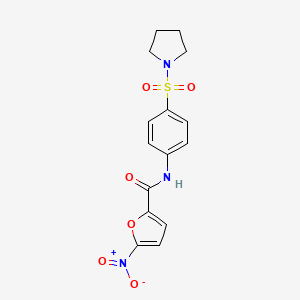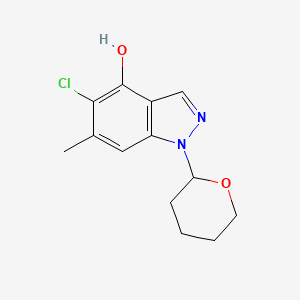
4-Methyl-2-(pyrrolidin-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(pyrrolidin-2-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the tandem heterocyclization using 2-aminoethanols. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of a cation exchange resin to yield the desired oxazole derivative . Another method involves the α-C−H functionalization reactions of pyrrolidines with substituted o-benzoquinones, which can be performed in various solvents at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions is crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(pyrrolidin-2-yl)oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Aplicaciones Científicas De Investigación
4-Methyl-2-(pyrrolidin-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The pyrrolidine ring provides additional steric and electronic effects that enhance the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-b]oxazole: This compound shares a similar structure but with a different arrangement of the oxazole and pyrrolidine rings.
Pyrrolidine-2-one: Another related compound with a pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, providing different chemical properties.
Uniqueness
4-Methyl-2-(pyrrolidin-2-yl)oxazole is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and binding properties. This makes it a valuable scaffold for the development of new molecules with tailored properties for various applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-methyl-2-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 |
Clave InChI |
YLGYWVFYKSDNKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC(=N1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)

![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)










![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
